Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ozagrel methyl ester can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction, followed by concentration using vacuum rotary evaporation and purification via column chromatography .
Industrial Production Methods
In industrial settings, the production of ozagrel methyl ester involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ozagrel methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert ozagrel methyl ester into its reduced forms.
Substitution: The ester group in ozagrel methyl ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other pharmacologically active compounds.
Biology: The compound is used in research to study its effects on cellular processes and pathways.
Mechanism of Action
Ozagrel methyl ester exerts its effects by inhibiting thromboxane A2 synthase, an enzyme involved in the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, ozagrel methyl ester helps to prevent the formation of blood clots and improve blood flow . The compound interacts with specific residues in the active binding sites of target proteins, as demonstrated by molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
Ozagrel: The parent compound of ozagrel methyl ester, also a thromboxane A2 synthase inhibitor.
Paeonol: Often used in combination with ozagrel to enhance its therapeutic effects.
Uniqueness
Ozagrel methyl ester is unique due to its specific chemical structure, which allows it to effectively inhibit thromboxane A2 synthase while also serving as a versatile intermediate in the synthesis of other compounds.
Properties
IUPAC Name |
methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLRFDGBBQSQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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